4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
This compound is a pyrazole derivative featuring a trifluoromethyl group at position 3, a benzyloxycarbonyl (Cbz)-protected amino group at position 4, an isopropyl substituent at position 1, and a carboxylic acid at position 3. Its molecular formula is C₁₅H₁₄F₃N₃O₄, with a molecular weight of 357.28 g/mol . The isopropyl chain introduces steric bulk, which may affect solubility and molecular conformation.
Properties
Molecular Formula |
C16H16F3N3O4 |
|---|---|
Molecular Weight |
371.31 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O4/c1-9(2)22-12(14(23)24)11(13(21-22)16(17,18)19)20-15(25)26-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,20,25)(H,23,24) |
InChI Key |
VYMONXFCCUHQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Protection of the amine group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloroformate in the presence of triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 1
- 4-{[(Benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Key Difference: Ethyl group (C₂H₅) replaces isopropyl at position 1. However, the isopropyl group in the target compound may enhance lipophilicity, favoring membrane permeability . Molecular Formula: C₁₄H₁₂F₃N₃O₄; Molecular Weight: 343.26 g/mol .
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid Key Difference: Lacks the Cbz-protected amino and isopropyl groups. Impact: The absence of bulky substituents increases polarity (logP ~1.2 vs. ~2.5 for the target compound), making it more water-soluble but less bioavailable in hydrophobic environments .
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid Key Difference: Contains dihydroxyphenyl and benzodioxol groups instead of trifluoromethyl and Cbz-amino. Impact: The dihydroxy groups enhance hydrogen-bonding capacity, improving solubility in aqueous media. However, the lack of a trifluoromethyl group reduces metabolic stability against enzymatic degradation .
Carboxylic Acid Modifications
- 5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid Key Difference: Additional carboxyfuran and chlorophenyl groups. Impact: The extended conjugated system may increase π-π stacking interactions in biological targets, but the molecular weight (626.89 g/mol) exceeds Lipinski’s rule of five, reducing oral bioavailability compared to the target compound (357.28 g/mol) .
Structural and Functional Data Table
Biological Activity
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanism of action, efficacy, and safety profile is crucial for its development as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyrazole core, which is modified with a benzyloxycarbonyl amino group and a trifluoromethyl moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets that are implicated in inflammation, cancer, and metabolic disorders. The following mechanisms have been identified:
- PPARα Agonism : The compound has been shown to act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and inflammation. Agonism of PPARα has therapeutic implications for conditions such as diabetic retinopathy and age-related macular degeneration .
- Inhibition of PARP : Preliminary studies suggest that this compound may also exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP), a target for anticancer therapies. PARP inhibitors are known to enhance the efficacy of chemotherapy by preventing DNA repair in cancer cells .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in Table 1 below.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoromethyl group and the benzyloxycarbonyl moiety significantly influence the potency and selectivity of the compound. For instance, variations in the substituents on the aromatic ring have been shown to affect binding affinity to PPARα, with certain derivatives exhibiting enhanced activity compared to others .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vivo Efficacy : In animal models, administration of the compound demonstrated significant reductions in inflammatory markers associated with retinal diseases. The compound was able to cross the blood-retinal barrier effectively, indicating its potential for treating ocular conditions .
- Toxicology Profile : A comprehensive toxicological evaluation revealed that the compound exhibits a favorable safety profile, showing no observable toxicity at therapeutic doses over extended periods .
- Combination Therapies : Research has indicated that when used in combination with established chemotherapeutic agents, this compound enhances their efficacy by inhibiting DNA repair mechanisms in cancer cells, thus promoting apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
